4-(4-Formylphenoxy)benzonitrile chemical structure and properties
4-(4-Formylphenoxy)benzonitrile chemical structure and properties
An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(4-Formylphenoxy)benzonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
4-(4-Formylphenoxy)benzonitrile is an aromatic organic compound characterized by a benzonitrile group linked to a formyl-substituted phenoxy group through an ether linkage. This bifunctional structure, containing both a reactive aldehyde and a nitrile group, makes it a potentially valuable intermediate in organic synthesis.
The chemical structure is as follows:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(4-formylphenoxy)benzonitrile | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₉NO₂ | [1][2] |
| CAS Number | 38195-51-6 | Inferred from supplier listings |
| PubChem CID | 613806 | [1] |
| InChI | InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H | [2] |
| InChIKey | PYODQZCRZBCXPW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N | [2] |
Physicochemical and Spectroscopic Properties
Detailed experimental data for 4-(4-Formylphenoxy)benzonitrile is limited in publicly available literature. The following tables summarize computed properties and predicted spectroscopic data.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 223.23 g/mol | [2] |
| Monoisotopic Mass | 223.06332 Da | [2] |
| XLogP (Predicted) | 2.6 | [2] |
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 224.07060 | 151.3 |
| [M+Na]⁺ | 246.05254 | 162.4 |
| [M-H]⁻ | 222.05604 | 157.1 |
| [M+NH₄]⁺ | 241.09714 | 167.5 |
| [M+K]⁺ | 262.02648 | 156.9 |
| Data sourced from PubChemLite and calculated using CCSbase.[2] |
Synthesis and Characterization
Experimental Protocol: Synthesis
Objective: To synthesize 4-(4-Formylphenoxy)benzonitrile via nucleophilic aromatic substitution.
Materials:
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4-Cyanophenol
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4-Fluorobenzaldehyde
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Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)
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Toluene
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and DMF.
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Stir the mixture at room temperature for 15-20 minutes.
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Add 4-fluorobenzaldehyde (1.0-1.2 eq.) to the reaction mixture.
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Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-(4-Formylphenoxy)benzonitrile.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the nitrile carbon (δ ~118 ppm), the aldehyde carbonyl carbon (δ >190 ppm), and the aromatic carbons.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the aldehyde carbonyl (C=O) stretch around 1690-1715 cm⁻¹.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 224.07.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of 4-(4-Formylphenoxy)benzonitrile.
Caption: General workflow for the synthesis of 4-(4-Formylphenoxy)benzonitrile.
Caption: Workflow for the structural characterization and validation of the final product.
Potential Applications and Biological Relevance
Due to its bifunctional nature, 4-(4-Formylphenoxy)benzonitrile is a promising building block for various applications in materials science and medicinal chemistry.
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Pharmaceutical Synthesis: The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular scaffolds. The nitrile group is a common pharmacophore in drug design and can participate in various chemical transformations. A related compound, 4-(4-bromo-3-formylphenoxy)benzonitrile, is a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[3] This suggests that derivatives of 4-(4-Formylphenoxy)benzonitrile could be explored for the development of novel therapeutic agents.
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Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymers through reactions like Schiff base formation, potentially leading to materials with interesting thermal or optical properties.
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Ligand Synthesis: The molecule can serve as a precursor for designing ligands for catalysis or coordination chemistry, where the nitrile and a derivative of the formyl group can act as binding sites for metal ions.
While no specific biological activities have been reported for 4-(4-Formylphenoxy)benzonitrile itself, the benzonitrile moiety is present in numerous biologically active compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[4] This structural motif warrants further investigation into the potential biological profile of its derivatives.
